(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

Catalog No.
S12520822
CAS No.
M.F
C32H40FeP2
M. Wt
542.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1...

Product Name

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

Molecular Formula

C32H40FeP2

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1

InChI Key

MJOXBJGLXGTJRJ-GHVWMZMZSA-N

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

The compound (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a phosphine-containing ferrocene derivative. Its chemical structure features a ferrocene core, which consists of two cyclopentadienyl rings bonded to an iron atom, with various phosphine substituents that enhance its reactivity and potential applications in catalysis and materials science. The compound is identified by the CAS number 223120-71-6 and has a molecular formula of C32H40FeP2C_{32}H_{40}FeP_2 with a molecular weight of approximately 542.45 g/mol .

Typical of phosphine ligands, including:

  • Coordination to Metals: It can coordinate to transition metals, forming metal-phosphine complexes that are useful in catalysis.
  • Oxidation Reactions: The phosphine groups can undergo oxidation to form phosphine oxides, which may alter their reactivity and solubility.
  • Substitution Reactions: The presence of multiple phosphorus centers allows for substitution reactions where one phosphine can be replaced by another ligand, facilitating the design of new complexes.

While specific biological activity data for this compound is limited, phosphine derivatives generally exhibit interesting biological properties. They may act as:

  • Anticancer Agents: Some phosphines have shown potential in targeting cancer cells.
  • Antimicrobial Agents: Certain derivatives possess antimicrobial properties that could be explored further.

The synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene typically involves multi-step procedures:

  • Preparation of Phosphines: The initial step includes synthesizing the bis(1,1-dimethylethyl)phosphine and diphenylphosphine precursors through reactions involving phosphorus trichloride and corresponding alcohols or amines.
  • Ferrocene Functionalization: The ferrocene core can be functionalized via electrophilic substitution reactions where the prepared phosphines are introduced to the ferrocene structure under controlled conditions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.

The unique structure of this compound allows for various applications:

  • Catalysis: It serves as a ligand in catalyzed reactions, particularly in cross-coupling reactions and hydrogenation processes.
  • Material Science: Its properties make it suitable for developing advanced materials, including sensors and electronic devices.
  • Organometallic Chemistry: It plays a role in the study of organometallic complexes due to its ability to stabilize metal centers.

Interaction studies involving this compound primarily focus on its coordination behavior with transition metals. Research has shown that it can form stable complexes with various metal centers, enhancing catalytic activity in organic transformations. Additionally, studies on its interactions with biological molecules could provide insights into potential therapeutic applications.

Several compounds share structural similarities with (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene, including:

Compound NameCAS NumberKey Features
(2Sp)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene155830-69-6Similar ferrocene structure with different phosphine substituents
(S)-1-{(Rp)-2-[Bis[4-methoxy-3,5-dimethylphenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine849924-40-9Contains methoxy groups that may influence solubility and reactivity
(R)-1-{(Sp)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl}ethyl-di-t-butylphosphine246231-79-8Features trifluoromethyl groups which enhance electronic properties

Uniqueness

The uniqueness of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene lies in its specific arrangement of bulky phosphine groups that provide steric hindrance and electronic effects beneficial for catalysis. Its ability to stabilize metal centers while offering diverse reactivity pathways distinguishes it from other similar compounds.

Exact Mass

542.195461 g/mol

Monoisotopic Mass

542.195461 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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